molecular formula C10H12O2 B1274479 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone CAS No. 91060-92-3

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone

Cat. No. B1274479
CAS RN: 91060-92-3
M. Wt: 164.2 g/mol
InChI Key: IRGVMVPBEQQZEQ-UHFFFAOYSA-N
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Description

The compound 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, while not directly studied in the provided papers, is structurally related to the compounds that have been investigated. These related compounds include 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol , 1-(2-hydroxy-4,5-dimethylphenyl)ethanone , and (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone . These studies provide insights into the molecular structure, synthesis, and properties of similar hydroxy and dimethyl substituted aromatic compounds, which can be extrapolated to understand the characteristics of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds involves the formation of molecular complexes with alcohols and the use of X-ray crystallography for structural determination . Another related compound, an azo dye derivative, was synthesized and characterized by IR and X-ray single-crystal determination . These methods suggest that the synthesis of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone could also be characterized using similar techniques to ensure the purity and structure of the synthesized compound.

Molecular Structure Analysis

X-ray diffraction technique and vibrational spectroscopy were used to investigate the molecular structure of a related compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone . The compound was found to crystallize in the monoclinic space group with a specific conformation. Computational studies using density functional theory (DFT) supported the experimental results, indicating that a similar approach could be used to analyze the molecular structure of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone.

Chemical Reactions Analysis

The chemical reactions of these compounds have not been explicitly detailed in the provided papers. However, the studies do involve the formation of molecular complexes and the investigation of hydrogen bonding interactions . These insights could be relevant when considering the reactivity of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone with other molecules, particularly in the formation of hydrogen bonds due to the presence of the hydroxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds were studied using a combination of experimental and computational methods. The vibrational frequencies and geometrical parameters were determined and showed good agreement between experimental and theoretical values . Additionally, the nonlinear optical properties (NLO) and solvent effects were investigated for an azo dye derivative, which could be indicative of the properties of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone in different environments . These studies provide a foundation for understanding the physical and chemical properties of structurally similar compounds.

Scientific Research Applications

Crystallographic and Vibrational Studies

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone has been the subject of detailed crystallographic and vibrational studies to understand its molecular structure and properties. Kumar et al. (2015) employed X-ray diffraction and vibrational spectroscopy, complemented by density functional theory (DFT) calculations, to elucidate the compound's molecular structure, finding it crystallizes in the monoclinic space group with specific conformational characteristics. This research aids in the understanding of the compound's reactivity and potential applications in material science and chemistry (Kumar et al., 2015).

Heterocyclic Rearrangement and Synthesis

The compound's utility in synthesizing heterocyclic structures has been demonstrated through its involvement in rearrangement processes to form 1,2,5-oxadiazoles, as explored by Potkin et al. (2012). Their work highlights the compound's versatility in organic synthesis, particularly in forming structures with potential pharmaceutical applications (Potkin et al., 2012).

Plant-mediated Biotransformations

In the context of green chemistry, 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone has been used as a substrate in plant-mediated stereoselective biotransformations. Panić et al. (2017) investigated the enantioselective preparation of chiral molecules using whole-cell biocatalysis with plant cells, demonstrating the compound's potential in environmentally friendly solvent systems for the production of chiral intermediates in pharmaceuticals (Panić et al., 2017).

Biodegradation Studies

Research by Ji et al. (2019) focused on the biodegradation of 2,6-dimethylphenol, a related compound, underscoring the environmental relevance of understanding how such organic compounds break down in nature. This research points to the broader implications of studying compounds like 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone in terms of environmental science and pollution control (Ji et al., 2019).

properties

IUPAC Name

1-(4-hydroxy-2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-9(12)5-7(2)10(6)8(3)11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGVMVPBEQQZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398857
Record name 1-(4-hydroxy-2,6-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone

CAS RN

91060-92-3
Record name 1-(4-hydroxy-2,6-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxy-2,6-dimethylphenyl)ethanone
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